molecular formula C11H15ClN2 B1474425 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine CAS No. 1289077-78-6

2-Chloro-4-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1474425
CAS No.: 1289077-78-6
M. Wt: 210.7 g/mol
InChI Key: HCTFJYLUIHSAFQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylpiperidin-1-yl)pyridine (CAS 1289077-78-6) is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol . This pyridine derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of novel therapeutic agents . Its molecular structure features a pyridine core substituted with a chlorine atom at the 2-position and a 4-methylpiperidin-1-yl group at the 4-position, which contributes to its specific interactions with biological targets . Research indicates this compound has been investigated for its potential in neurological disorders, with studies suggesting it may exhibit antidepressant effects by interacting with serotonin and norepinephrine transporters . It has also shown promise in anticancer research, where preliminary in vitro studies have demonstrated its ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer models . Furthermore, its structural features make it a valuable scaffold in the design and development of potent vanilloid receptor (TRPV1) antagonists, which are being explored as a new class of non-opioid analgesics for the treatment of neuropathic and inflammatory pain . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-chloro-4-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTFJYLUIHSAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(4-methylpiperidin-1-yl)pyridine (CMP) is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This article reviews the biological activity of CMP, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

CMP is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a 4-methylpiperidin-1-yl group at the 4-position. Its molecular formula is C12H16ClNC_{12}H_{16}ClN. The presence of both the chlorine atom and the piperidine moiety provides opportunities for further chemical modifications, enhancing its bioactivity.

Biological Activity Overview

The biological activity of CMP is primarily attributed to its interactions with various biological targets, particularly neurotransmitter receptors and enzymes. Studies have indicated that CMP may exhibit:

  • Antidepressant Effects : CMP has been shown to interact with serotonin and norepinephrine transporters, suggesting potential use as an antidepressant.
  • Antipsychotic Properties : Its structural similarities to known antipsychotics indicate it may modulate dopaminergic pathways.
  • Anticancer Activity : Preliminary studies indicate that CMP may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research has identified several mechanisms through which CMP exerts its biological effects:

  • Receptor Binding : CMP's binding affinity for neurotransmitter receptors has been evaluated using molecular docking studies. These studies suggest that CMP can effectively bind to serotonin (5-HT) receptors and dopamine receptors, influencing neurotransmission.
  • Enzyme Inhibition : CMP has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation.
  • Cellular Effects : In vitro studies have demonstrated that CMP can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), by activating caspase pathways.

Case Studies

Several case studies highlight the biological activity of CMP:

  • Antidepressant Activity :
    • A study evaluated the effects of CMP on animal models of depression. Results indicated a significant reduction in depressive-like behaviors when administered at specific doses, correlating with increased serotonin levels in the brain.
  • Anticancer Potential :
    • In vitro assays showed that CMP reduced the viability of various cancer cell lines by over 50% at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed that CMP activates apoptotic pathways, evidenced by increased levels of cleaved caspases.
  • Neuroprotective Effects :
    • Research demonstrated that CMP could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Data Tables

Biological ActivityModel/SystemConcentrationEffect Observed
AntidepressantRodent model10 mg/kgReduced depressive behavior
AnticancerMDA-MB-23110 µM>50% cell viability reduction
NeuroprotectionNeuronal cells25 µMDecreased oxidative damage

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(4-methylpiperidin-1-yl)pyridine is being explored as a potential precursor in drug development due to its ability to modulate biological pathways. It has shown promise in:

  • Neurological Disorders : It serves as a scaffold for developing drugs targeting conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses, making it a candidate for anti-inflammatory therapies .

Biological Studies

Studies have focused on the interaction of this compound with biological molecules, particularly its binding affinity to various receptors and enzymes. Notable findings include:

  • DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited nanomolar-level inhibition of DYRK1A, which is crucial for regulating neuronal development and function .
  • Antioxidant Activity : The compound has been investigated for its potential antioxidant properties, contributing to cellular protection against oxidative stress.

Agrochemical Applications

Due to its biological activity, this compound has been utilized in the formulation of agrochemicals, including:

  • Pesticides : The compound's structure allows it to interact effectively with pest targets, enhancing its efficacy as an active ingredient in pesticide formulations.
  • Herbicides : Its ability to disrupt specific biological pathways in plants makes it suitable for developing herbicides aimed at controlling unwanted vegetation.

Case Studies

Several studies have highlighted the pharmacological profile and potential applications of this compound:

Case Study 1: DYRK1A Inhibition

Research published in a peer-reviewed journal demonstrated that this compound and its derivatives showed significant inhibition of DYRK1A. The study indicated that such inhibition could lead to therapeutic effects in treating neurodegenerative diseases .

Case Study 2: Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds revealed how modifications to the piperidine ring affect biological activity. This emphasizes the importance of structural nuances in drug design, highlighting how slight changes can lead to substantial differences in efficacy.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 2-chloro substituent in the target compound enhances reactivity compared to non-halogenated analogues. For example, 2-Chloro-4-(trifluoromethyl)pyridine (Cl, CF₃) exhibits stronger electrophilicity than non-chlorinated pyridines, facilitating nucleophilic substitution reactions .
  • Piperidine Modifications : Replacing the methyl group in the 4-methylpiperidin-1-yl moiety with bulkier substituents (e.g., methoxy or nitro groups) alters solubility and bioactivity. For instance, Q13 (methoxy-substituted) has a lower melting point (259–261°C) than Q2 (nitro-substituted, 278–282°C), likely due to reduced crystallinity .

Physical and Spectroscopic Properties

  • Melting Points : Derivatives with nitro groups (e.g., Q2: 278–282°C) exhibit higher melting points than methoxy-substituted analogues (Q13: 259–261°C), attributed to stronger dipole-dipole interactions .
  • Spectroscopic Data :
    • IR Spectroscopy : The target compound’s IR spectrum would feature characteristic peaks for N-H stretching (~3350–3479 cm⁻¹), C≡N (~2183 cm⁻¹), and aromatic C=C (~1459–1569 cm⁻¹), consistent with related structures .
    • ¹H NMR : Expected signals include δ 1.0–2.4 ppm (piperidine CH₃ and CH₂ groups) and δ 7.1–7.8 ppm (pyridine aromatic protons), as seen in analogues like TG6–133-1 .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-(4-methylpiperidin-1-yl)pyridine generally involves:

  • Preparation of a chloromethylated pyridine intermediate (2-chloro-4-chloromethylpyridine)
  • Nucleophilic substitution of the chloromethyl group with a methylpiperidine nucleophile
  • Control of reaction conditions to optimize yield and purity

Stepwise Preparation Method

Step 1: Formation of 2-Chloro-4-methylpyridine

  • Starting from 2-amino-4-methylpyridine, a diazotization reaction is performed by adding nitrite aqueous solution dropwise under ice-salt bath freezing conditions.
  • The mixture is then heated to 70-100 °C for 15-30 minutes.
  • After cooling, the pH is adjusted to 6.0-8.0.
  • The product is extracted with ethyl acetate and recrystallized to obtain a white solid of 2-chloro-4-methylpyridine.

Step 2: Chloromethylation to 2-Chloro-4-chloromethylpyridine

  • The 2-chloro-4-methylpyridine is dissolved in carbon tetrachloride (CCl4) as solvent.
  • Sulfuryl chloride (SO2Cl2) is added dropwise with batch-wise addition of a free radical initiator such as azobisisobutyronitrile (AIBN), azobisisoheptanonitrile, cyclohexanone peroxide, dibenzoyl peroxide, or tert-butyl hydroperoxide.
  • The reaction proceeds for 2-8 hours at controlled temperature.
  • After cooling, the pH is adjusted to 6.0-8.0 using saturated sodium bicarbonate.
  • The product 2-chloro-4-chloromethylpyridine is obtained by vacuum distillation.

Step 3: Nucleophilic Substitution with 4-Methylpiperidine

  • The chloromethylpyridine intermediate is reacted with 4-methylpiperidine in a polar aprotic solvent such as dimethylformamide (DMF).
  • Potassium carbonate is used as an acid-binding agent to neutralize HCl formed during the reaction.
  • The reaction mixture is stirred under reflux conditions to facilitate substitution, yielding this compound.

Reaction Conditions and Optimization

Step Reaction Conditions Reagents Notes
1 Diazotization and substitution Ice-salt bath (0-5°C), then 70-100°C for 15-30 min 2-amino-4-methylpyridine, nitrite aqueous solution, acid pH adjusted to 6-8, extraction with ethyl acetate
2 Radical chloromethylation 2-8 hours, room temp to mild heating 2-chloro-4-methylpyridine, SO2Cl2, free radical initiator, CCl4 solvent Radical initiator ratio 1:1000 to 1:100 relative to substrate
3 Nucleophilic substitution Reflux in DMF 2-chloro-4-chloromethylpyridine, 4-methylpiperidine, K2CO3 Acid scavenger neutralizes HCl

Yield and Advantages

  • The overall synthesis involves only three to four steps with a total yield exceeding 30%, which is considered efficient for such heterocyclic compounds.
  • The use of radical initiators in chloromethylation allows for milder conditions and better control over substitution.
  • The process avoids expensive reagents and harsh cryogenic conditions, making it cost-effective and scalable.
  • The method is adaptable for substitution with various piperidine derivatives, including 4-methylpiperidine.

Detailed Research Findings

  • The chloromethylation step is critical and benefits from controlled addition of sulfuryl chloride and radical initiators to prevent over-chlorination or side reactions.
  • The nucleophilic substitution with 4-methylpiperidine proceeds smoothly in DMF with potassium carbonate, which acts both as a base and acid scavenger, improving the reaction rate and yield.
  • Vacuum distillation and recrystallization steps ensure high purity of intermediates and final product.
  • The synthetic route aligns with green chemistry principles by minimizing waste and using readily available reagents.

Summary Table of Reagents and Conditions

Compound Reagent(s) Solvent Temperature Time Yield (%) Reference
2-Chloro-4-methylpyridine POCl3 (phosphoryl chloride) Not specified 80-110°C reflux 5-15 h High
2-Chloro-4-chloromethylpyridine SO2Cl2 + Radical initiator (AIBN etc.) CCl4 Room temp to mild heat 2-8 h Moderate to high
This compound 4-Methylpiperidine + K2CO3 DMF Reflux Several hours >30% overall

Q & A

Q. Table 1: Comparison of Synthetic Methods

ReagentsCatalystYield (%)Reference
4-methylpiperidine, K₂CO₃Pd(OAc)₂/Xantphos68–75
4-methylpiperidine, Cs₂CO₃CuI/1,10-phenanthroline55–60

Note : Pd-based systems generally outperform Cu in yield but require stricter anhydrous conditions.

Basic: How can NMR and mass spectrometry be optimized to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. The piperidine protons (δ 1.2–2.8 ppm) and pyridine protons (δ 8.0–8.5 ppm) show distinct splitting patterns. Integration ratios confirm substitution positions .
  • Mass Spectrometry : Electrospray ionization (ESI+) in positive ion mode with m/z calculated for C₁₁H₁₄ClN₂: 209.08 (M+H⁺). High-resolution MS resolves isotopic clusters for Cl .

Advanced: How does the 4-methylpiperidinyl group influence regioselectivity in further functionalization?

Methodological Answer:
The 4-methylpiperidinyl group acts as an electron-donating substituent, directing electrophilic attacks to the pyridine’s 3-position. For example:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding 3-nitro derivatives. Steric hindrance from the piperidine group reduces para substitution .
  • Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids favor the 3-position (85% yield) over 5- or 6-positions (<10%) .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap ≈ 4.5 eV) .
  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (binding affinity: −8.2 kcal/mol), suggesting moderate metabolic stability .
  • ADMET Prediction : SwissADME estimates logP ≈ 2.1 (moderate lipophilicity) and high gastrointestinal absorption (85%).

Advanced: How can conflicting data on solvent effects in cross-coupling reactions be resolved?

Methodological Answer:
Contradictions arise from solvent polarity’s dual role:

  • Protic vs. Aprotic : DMF improves Pd catalyst solubility but may deactivate via coordination. THF minimizes side reactions but slows kinetics .
    Resolution Strategy :

Perform kinetic studies (e.g., in situ IR monitoring).

Compare turnover numbers (TON) in DMF (TON = 1,200) vs. THF (TON = 800).

Optimize using mixed solvents (e.g., DMF:THF 1:1) to balance rate and yield.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (splash risk) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (LD₅₀ > 500 mg/kg in rats) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

Advanced: How can bioactivity assays be designed to evaluate its kinase inhibition potential?

Methodological Answer:

  • Assay Design :
    • Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., JAK2, EGFR).
    • Competitive ELISA : Use ATP-conjugated HRP to measure IC₅₀ (reported ≈ 1.2 µM for JAK2) .
    • Cell-Based Validation : MTT assays on HEK293 cells (EC₅₀ ≈ 15 µM) confirm cytotoxicity .

Q. Table 2: Comparative Bioactivity Data

KinaseIC₅₀ (µM)Cell ModelEC₅₀ (µM)
JAK21.2HEK29315
EGFR3.8A54928

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-(4-methylpiperidin-1-yl)pyridine
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2-Chloro-4-(4-methylpiperidin-1-yl)pyridine

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